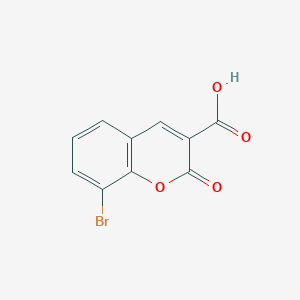

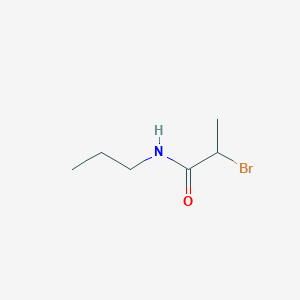

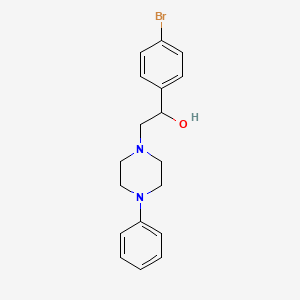

![molecular formula C10H13ClN4O B3039040 1-[4-(2-氯嘧啶-4-基)哌嗪-1-基]乙酮 CAS No. 954226-92-7](/img/structure/B3039040.png)

1-[4-(2-氯嘧啶-4-基)哌嗪-1-基]乙酮

描述

“1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone” is a chemical compound that has been used as a reagent in the synthesis of GCN2 inhibitors in the treatment of cancer and other immune-related diseases . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthetic sequence of this compound commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The precipitate was filtered off to provide the 1-(4-(4-((2-chloro-5-fluoropyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone .Molecular Structure Analysis

The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

This compound is a reagent used in the synthesis of GCN2 inhibitors . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .科学研究应用

Breast Cancer Treatment

The compound has been investigated for its efficacy against human estrogen receptor-positive breast cancer cells. Specifically, it targets Poly (ADP-Ribose) Polymerase (PARP1) . PARP1 is involved in DNA repair, and inhibiting it can lead to cell death. Compound 5e demonstrated significant efficacy, with an IC50 value of 18 μM .

Antidiabetic Properties

Another related compound, 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one , has been explored as an antidiabetic clinical candidate targeting GPR119 . GPR119 plays a role in glucose homeostasis and insulin secretion .

Synthesis of 2-Chloropyrimidin-4-ols

The compound’s precursor, 2-chloropyrimidin-4-ol , is synthesized in a three-step process. It involves treating 2-aminoamides with phosgene, followed by phosphorus oxychloride to obtain the dichloroquinazoline. This intermediate is then converted to the desired compound .

作用机制

Target of Action

The primary target of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway , resulting in increased cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells .

Pharmacokinetics

This suggests that the compound is absorbed and distributed in the body in a manner that correlates with the administered dose .

Result of Action

The result of the compound’s action is a glucose-dependent insulin release and an increase in the secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Action Environment

The efficacy and stability of 1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone can be influenced by various environmental factorsIt’s also important to note that the compound should be stored at room temperature .

未来方向

The future directions of “1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone” could involve further exploration of its potential in the synthesis of GCN2 inhibitors for the treatment of cancer and other immune-related diseases . Further studies could also explore its molecular interactions and suitability for development .

属性

IUPAC Name |

1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)9-2-3-12-10(11)13-9/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIIGUJGWCEXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)

![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)

![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)

![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)